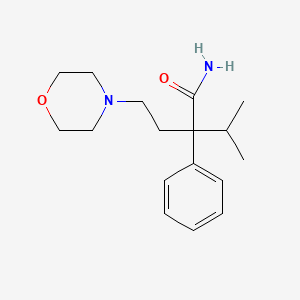

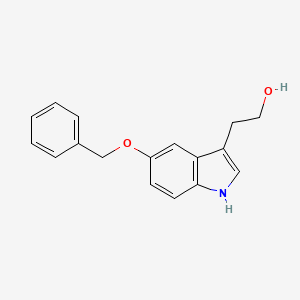

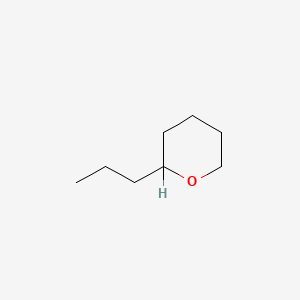

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol

Descripción general

Descripción

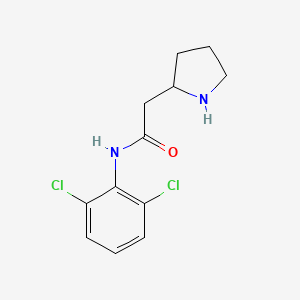

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, also known as BIE, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of indole, a naturally occurring compound found in many plants and animals. In recent years, BIE has gained attention for its ability to modulate certain biological processes, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Cognitive Enhancement and Antihypoxic Activities

A study by Ono et al. (1995) explored derivatives of indole, including compounds related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, for their antiamnestic and antihypoxic activities. They found certain derivatives to be effective in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice.

Synthesis and Pharmaceutical Applications

Brahmachari and Banerjee (2014) discussed the synthesis of indole derivatives, including those structurally related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, emphasizing their pharmaceutical relevance (Brahmachari & Banerjee, 2014).

Catalytic Applications in Synthesis

Kaur et al. (2020) studied the use of mandelic acid as a catalyst for synthesizing indole derivatives, which are structurally similar to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Kaur et al., 2020).

Oxa-Pictet-Spengler Cyclization

Zhang et al. (2005) researched the silicon-directed oxa-Pictet-Spengler cyclization using 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols, a compound closely related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Zhang et al., 2005).

Antifungal Activity

Singh and Vedi (2014) synthesized novel triazolylindole derivatives, related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, and evaluated their antifungal activity (Singh & Vedi, 2014).

Antibacterial and Antifungal Properties

Dandia, Sehgal, and Upreti (1995) investigated novel benzothiazepines synthesized from indole derivatives, similar to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, for their potential antibacterial and antifungal properties (Dandia, Sehgal, & Upreti, 1995).

Ulcer Prevention

Tayeby et al. (2017) explored the ulcer prevention potential of an indole derivative, akin to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, in an HCl/Ethanol-induced gastric ulcer rat model (Tayeby et al., 2017).

Cytotoxic and Antioxidant Evaluation

IOSR Journals, Kolanpaka, and Gade (2015) synthesized new heterocyclic moieties from indole derivatives and evaluated their cytotoxic and antioxidant activities (IOSR Journals, Kolanpaka, & Gade, 2015).

Antibacterial Potentials

Rubab et al. (2017) synthesized and evaluated the antibacterial potentials of acetohydrazides derived from indole, structurally related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Rubab et al., 2017).

Enantioselective Synthesis

Frydenvang et al. (2004) achieved the enantioselective synthesis of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, closely related to the compound of interest, via chiral chromatography (Frydenvang et al., 2004).

Propiedades

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAUQUOZCKVQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353552 | |

| Record name | 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

41339-61-1 | |

| Record name | 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,k]fluoranthene](/img/structure/B1619226.png)

![3-[(4-Chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1619227.png)